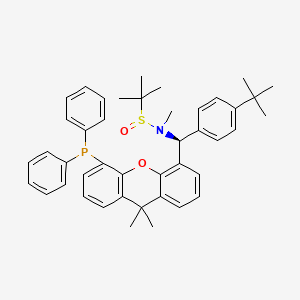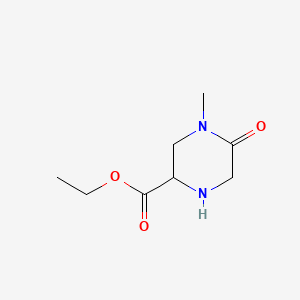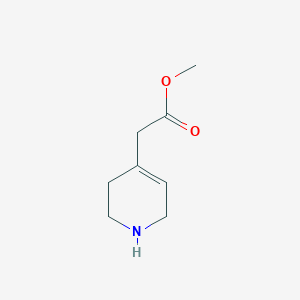![molecular formula C7H6IN3 B13649238 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and oxidative cyclization are preferred due to their efficiency and scalability. These methods allow for the production of the compound in significant quantities while maintaining high purity and yield.
化学反応の分析
Types of Reactions
7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
科学的研究の応用
7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine scaffold and exhibit similar biological activities.
2-Amino-[1,2,4]pyrazolo[1,5-a]pyridines: These compounds are also derived from pyridine and exhibit diverse biological activities.
Uniqueness
7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The methyl group further enhances its lipophilicity, making it a valuable compound for drug design and development.
特性
分子式 |
C7H6IN3 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
7-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3 |
InChIキー |
FLJXPGQSNSRZBE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CC(=CC2=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


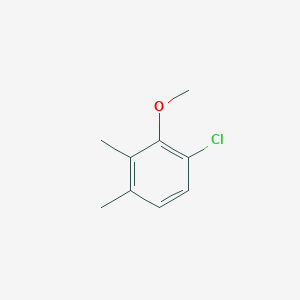
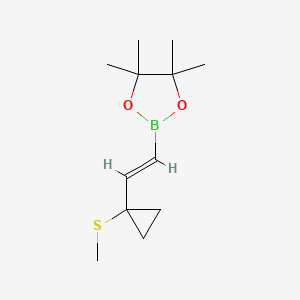
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
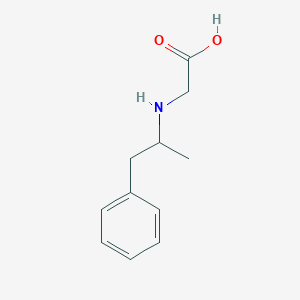
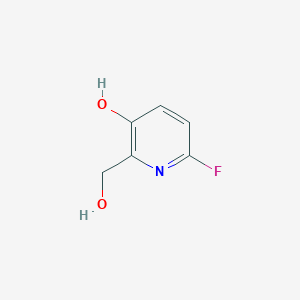
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
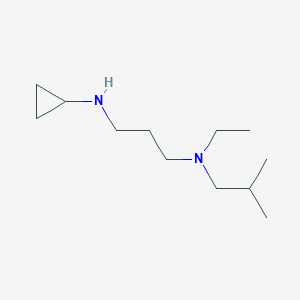

![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)
